molecular formula C24H32N6O3 B589555 Fondenafil-d5 CAS No. 1324230-58-1

Fondenafil-d5

Numéro de catalogue B589555
Numéro CAS: 1324230-58-1
Poids moléculaire: 457.59
Clé InChI: BNQTXDVBJLRWNB-QKLSXCJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of this compound is C24H27D5N6O3 . The molecular weight is 457.58 .

Applications De Recherche Scientifique

The scientific research applications of "Fondenafil-d5" are closely related to its role as a phosphodiesterase type 5 (PDE5) inhibitor. These inhibitors, including this compound, are primarily known for their clinical validation in treating erectile dysfunction and pulmonary arterial hypertension. They operate by inhibiting cyclic nucleotide PDE5, which is a pathway for these conditions. The research has extended into exploring PDE5 inhibitors for additional indications requiring different biological and/or pharmacokinetic profiles to address selectivity over other PDEs, slow onset, duration of action, or CNS penetration issues faced by first-generation agents (Bell & Palmer, 2011).

Non-Erectogenic Beneficial Uses

Beyond the well-known applications in treating erectile dysfunction, research has expanded into the non-erectogenic beneficial uses of PDE5 inhibitors. This includes potential effects on psychological states such as anxiety and mood, independent of their proerectile effects. Studies have suggested that PDE5 inhibitors like this compound may have direct effects on reducing anxiety-related behaviors and improving depressive symptoms, indicating a broader therapeutic potential (Hames, Wilson, & Goldmeier, 2009).

Advancements in Phosphodiesterase-5 Inhibitors Research

The quest for optimal PDE5 inhibitors has led to the development of novel agents addressing the limitations of the first generation. These advancements aim to improve selectivity and pharmacokinetic issues, indicating a shift towards better-tolerated and more efficacious alternatives for conditions associated with erectile dysfunction, possibly including this compound. The research signifies a movement towards creating PDE5 inhibitors that could be safe and more effective in modulating PDE5 levels under conditions involving oxidative stress, such as diabetes and aging (Gur, Sikka, & Hellstrom, 2008).

Safety and Hazards

The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] }

Numéro CAS

1324230-58-1

Formule moléculaire

C24H32N6O3

Poids moléculaire

457.59

Nom IUPAC

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

Clé InChI

BNQTXDVBJLRWNB-QKLSXCJMSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

Synonymes

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.